molecular formula C9H10O2 B1345598 4-Methoxy-3-methylbenzaldehyde CAS No. 32723-67-4

4-Methoxy-3-methylbenzaldehyde

Cat. No. B1345598
Key on ui cas rn: 32723-67-4
M. Wt: 150.17 g/mol
InChI Key: MYLBIQHZWFWSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07560558B2

Procedure details

4-Methoxy-3-methylbenzaldehyde (3.00 g) was dissolved in benzene (30 ml) to prepare a solution. 2,2-Dimethoxy-ethylamine (2.10 g) was added to the solution, and the mixture was heated under reflux overnight. The solvent was removed by distillation under the reduced pressure, the residue was then dissolved in tetrahydrofuran (30 ml), and the mixture was cooled to −10° C. Ethyl chloroformate (2.17 g) and trimethyl phosphite (2.97 g) were added thereto, and mixture was stirred at room temperature overnight. The solvent was removed by distillation under the reduced pressure, the residue was then dissolved in dichloromethane (30 ml), titanium tetrachloride (22.7 g) was added to the solution, and the mixture was heated under reflux for 36 hr. The reaction solution was cooled to room temperature, was then neutralized with a 1 N aqueous sodium hydroxide solution, and was extracted with 3 N hydrochloric acid. The aqueous layer was made basic by the addition of a 3 N aqueous sodium hydroxide solution and was then extracted with dichloromethane. The solvent was removed by distillation under the reduced pressure to give 6-methoxy-7-methylisoquinoline (764 mg, yield 22%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][C:4]=1[CH3:11].CO[CH:14](OC)[CH2:15][NH2:16]>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:10]=[C:9]2[C:6](=[CH:5][C:4]=1[CH3:11])[CH:7]=[N:16][CH:15]=[CH:14]2

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC1=C(C=C(C=O)C=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
COC(CN)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under the reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was then dissolved in tetrahydrofuran (30 ml)
ADDITION
Type
ADDITION
Details
Ethyl chloroformate (2.17 g) and trimethyl phosphite (2.97 g) were added
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under the reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was then dissolved in dichloromethane (30 ml)
ADDITION
Type
ADDITION
Details
titanium tetrachloride (22.7 g) was added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 36 hr
Duration
36 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted with 3 N hydrochloric acid
ADDITION
Type
ADDITION
Details
The aqueous layer was made basic by the addition of a 3 N aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
was then extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under the reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C2C=CN=CC2=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 764 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.